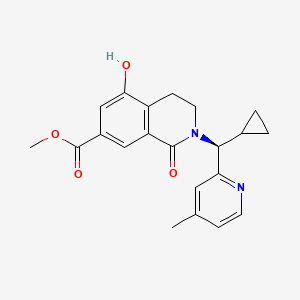![molecular formula C36H26O6 B14005338 Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate CAS No. 5166-59-6](/img/structure/B14005338.png)
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl groups and ester functionalities, making it a subject of interest in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in polymers.
4,4’-Bis(2-bromoacetyl)biphenyl: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate stands out due to its unique combination of biphenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of new materials and in various scientific research applications.
特性
CAS番号 |
5166-59-6 |
|---|---|
分子式 |
C36H26O6 |
分子量 |
554.6 g/mol |
IUPAC名 |
bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2 |
InChIキー |
HBMMDTJMHSUXEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



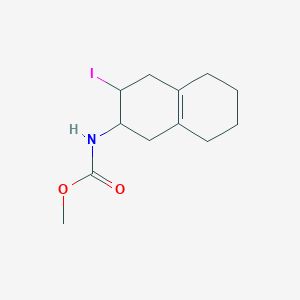

![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)

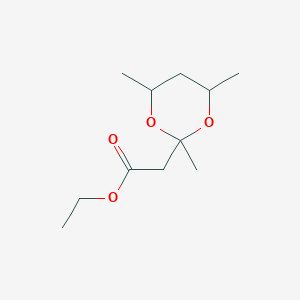
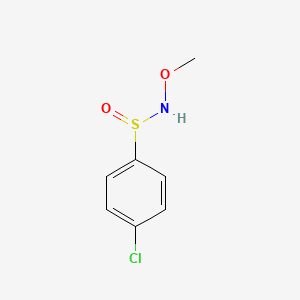
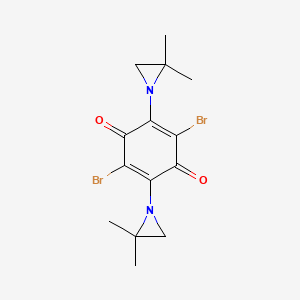

![Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester](/img/structure/B14005292.png)


